

Tosedostat Response Rates & Survival Data

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Compound Focus: Tosedostat

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Trial Regimen	Study Details	CR/CRi Rate	Key Survival Outcomes	Reference
Tosedostat + Intensive Chemotherapy	Randomized Phase II (n=231); patients >65 years, vs. standard "3+7"	66% (CR/CRi not split)	Inferior OS: 18% at 24 mos (vs. 33% in control) [1]	[1]
Tosedostat + Low-Dose Cytarabine (LDAC)	Single-arm Phase II (n=33); median age 75 years	54.5% (CR: 48.5%, PR: 6.1%)	Median OS: 222 days [2]	[2]

Detailed Experimental Protocols

The data in the table above comes from two distinct clinical trial designs. Here is a detailed breakdown of their methodologies.

Tosedostat with Intensive Chemotherapy (HOVON 103 Trial)

This was a multi-center, **open-label, randomized Phase II** study designed to see if adding **tosedostat** to standard intensive chemotherapy would improve outcomes for elderly AML patients [1].

- Patient Population:** 231 eligible patients with AML above 65 years of age (median 70, range 66–81) [1].

- **Treatment Protocol:**
 - **Cycle 1:** Standard "3+7" induction chemotherapy (daunorubicin for 3 days + cytarabine for 7 days) **with or without** oral **tosedostat** 120 mg daily on days 1-21 [1].
 - **Cycle 2:** Cytarabine 1000 mg/m² twice daily on days 1-6 **with or without tosedostat** [1].
- **Primary Outcomes Measured:** Complete Remission (CR) rate, Event-Free Survival (EFS), and Overall Survival (OS) [1].

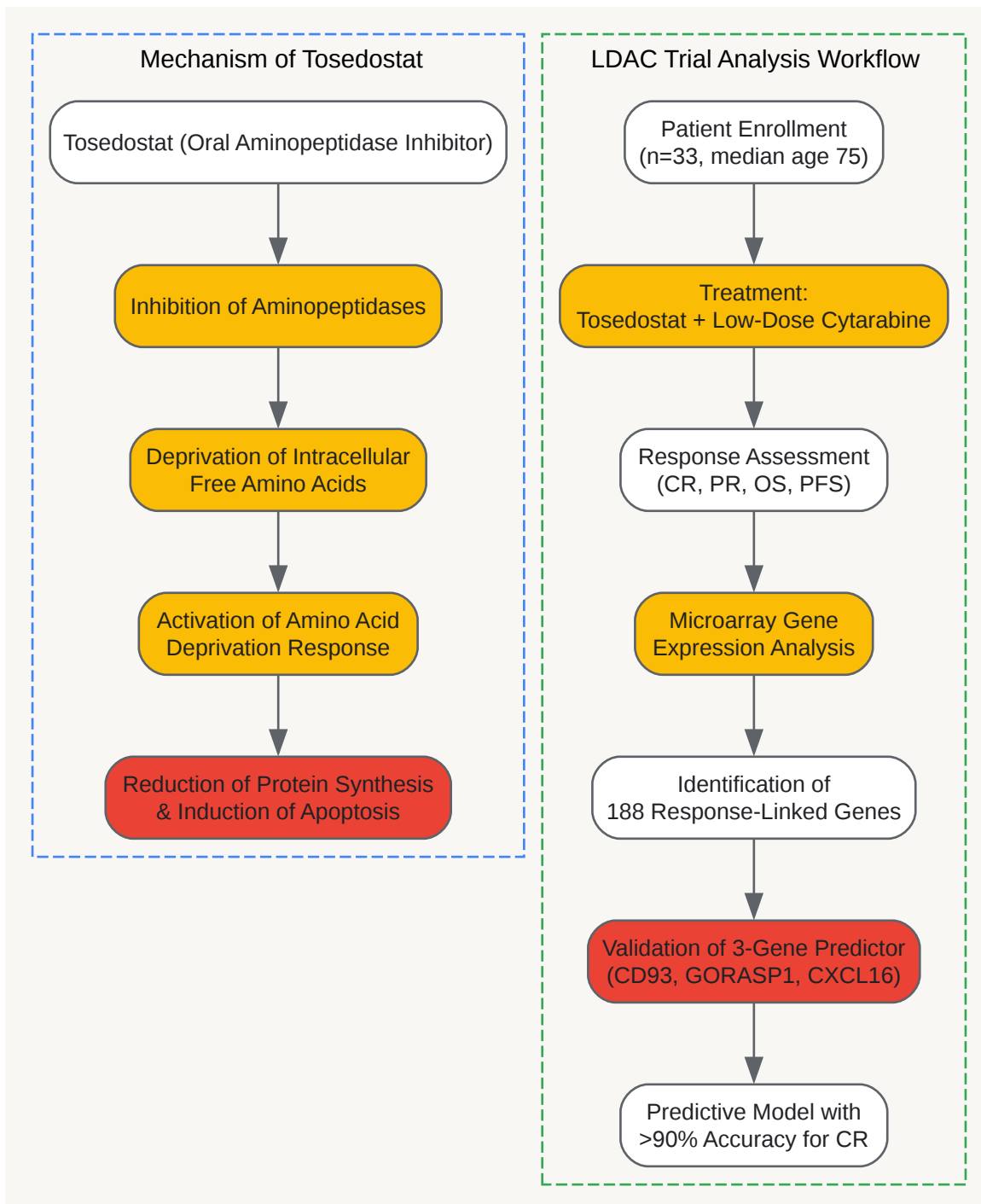
Tosedostat with Low-Dose Cytarabine (LDAC)

This was a **single-arm, Phase II** study evaluating the efficacy of the combination in a frail, elderly population unsuitable for intensive chemotherapy [2].

- **Patient Population:** 33 elderly patients with AML (median age 75 years) [2].
- **Treatment Protocol:**
 - **Tosedostat:** 120 mg orally, once daily continuously until disease progression [2].
 - **LDAC:** 20 mg subcutaneously, twice daily for 10 days, every 28 days for up to 8 cycles [2].
- **Primary Endpoint:** Complete Remission (CR) rate. The study's primary endpoint was met, as the observed CR of 48.5% exceeded the expected 25% [2].
- **Biomarker Analysis:** A microarray gene expression analysis was performed on patient samples. A specific gene expression signature (including **CD93, GORASP1, and CXCL16**) was identified that predicted clinical response with high accuracy [2].

Mechanism of Action and Workflow

Tosedostat is an orally administered aminopeptidase inhibitor. Its mechanism of action and the subsequent experimental workflow in the LDAC trial can be visualized as follows:



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Interpretation and Context for Researchers

- Contradictory Outcomes Highlight Combination Specificity:** The stark contrast in survival outcomes between the two regimens is critical. The increased early death rate from infections in the

intensive chemotherapy combination suggests that **tosedostat** may exacerbate treatment-related toxicity in already taxing regimens [1]. Its activity appears better suited to lower-intensity settings.

- **Promising Predictive Biomarker:** The LDAC trial presents a significant finding: a potentially highly accurate, gene-expression-based predictor of response (CD93, GORASP1, CXCL16) [2]. This addresses a major need in AML therapy for biomarkers that can guide treatment selection. The reported 100% negative predictive value in an independent series, if validated, could be instrumental in preventing non-responders from undergoing ineffective therapy.
- **Position in the Current Landscape:** When considering these findings, it's important to contextualize them against the current standard of care for older/unfit AML patients. Recent network meta-analyses have established **azacitidine + venetoclax** and **LDAC + glasdegib** as highly effective regimens, with superior rankings for improving overall survival and complete remission rates [3] [4]. The response rates for **tosedostat** + LDAC, while favorable in its single-arm trial, have been surpassed by these newer combinations.

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